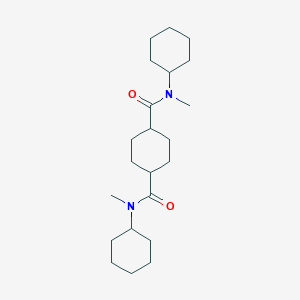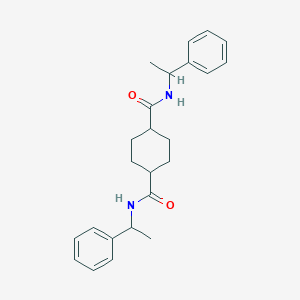
Tert-butyl (3-chloro-4-methoxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (3-chloro-4-methoxyphenyl)carbamate, also known as terbuthylazine, is a herbicide that is widely used in agriculture. It belongs to the triazine family of herbicides and is commonly used to control broadleaf weeds and grasses in crops such as corn, sugarcane, and sorghum. Terbuthylazine has been extensively researched for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
Terbuthylazine functions as a photosystem II inhibitor, which means that it interferes with the process of photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which prevents the transfer of electrons and the production of ATP and NADPH. This disruption of the photosynthetic process leads to the death of the plant.
Biochemical and Physiological Effects
Terbuthylazine has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. It can also affect the expression of genes involved in photosynthesis, stress response, and cell division. In addition, Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene has been shown to have negative effects on non-target organisms, including soil microorganisms, aquatic invertebrates, and fish.
实验室实验的优点和局限性
Terbuthylazine is a widely used herbicide in agricultural settings, which makes it readily available for laboratory experiments. Its mode of action is well understood, which makes it a useful tool for studying photosynthesis and plant growth. However, its persistence in soil and water can make it difficult to control experimental conditions, and its potential impact on non-target organisms must be carefully considered.
未来方向
There are many potential future directions for research on Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene. One area of interest is the development of more sustainable and environmentally friendly herbicides that can replace Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene and other triazine herbicides. Another area of research is the impact of Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene on soil microbial communities and the potential for these communities to degrade Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene over time. Finally, there is a need for further research on the long-term effects of Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene on human health and the environment.
合成方法
The synthesis of Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene involves the reaction of 3-chloro-4-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl (3-chloro-4-methoxyphenyl)carbamate is then reacted with cyanuric chloride to produce Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene. This synthesis method has been optimized to produce high yields of Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene with minimal waste.
科学研究应用
Terbuthylazine has been extensively researched for its herbicidal properties and its effects on non-target organisms. It has been shown to be effective in controlling a wide range of weeds, including resistant species. Terbuthylazine has also been studied for its impact on soil microbial communities and its potential to leach into groundwater. Research has shown that Tert-butyl (3-chloro-4-methoxyphenyl)carbamatene can persist in soil and water for extended periods, which has raised concerns about its environmental impact.
属性
分子式 |
C12H16ClNO3 |
|---|---|
分子量 |
257.71 g/mol |
IUPAC 名称 |
tert-butyl N-(3-chloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)14-8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15) |
InChI 键 |
JGPAKYOLDPBLQI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)Cl |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)


![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)
